molecular formula C10H9N3O2 B1423508 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1340352-96-6

4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid

Cat. No. B1423508
M. Wt: 203.2 g/mol
InChI Key: LBLKYLOSXMVJQJ-UHFFFAOYSA-N
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Description

“4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid” is a chemical compound. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . These compounds are known for their wide range of biological activities and are often used in medicinal chemistry, drug discovery, and material sciences .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis involved multi-step chemical modifications of 3-bromobenzoic acid .


Molecular Structure Analysis

The molecular structure of these compounds was established using techniques such as NMR and MS analysis . The single-crystal X-ray diffraction analysis of related compounds reveals complex topologies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to generate the related triazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 4-Methyl-4H-1,2,4-triazole-3-thiol, include a melting point of 165-169 °C (lit.) and solubility in acetone: soluble 2.5%, clear, colorless to faintly yellow .

Scientific Research Applications

Structural Analysis and Activity Predictions

  • Structural Analysis : Research on benzoic acids including 2-[3-(o-methylphenoxymethyl)-5-phenyl-[1,2,4]triazol-4-yl]-benzoic acid and 2-[3-(m-methylphenoxymethyl)-5-phenyl-[1,2,4]triazol-4-yl]-benzoic acid has led to the detailed analysis of their crystal structures. These studies include the identification of different structural motifs and non-covalent interactions, which are crucial for understanding the bioactivity predictions of these compounds (J. Dinesh, 2013).

Antifungal Applications

  • Triorganotin Benzoates Synthesis : The synthesis of triorganotin (4H-1,2,4-triazol-4-yl)benzoates has been conducted. These compounds demonstrate good antifungal activities against various plant pathogens (Fang-Lin Li et al., 2010).

Corrosion Inhibition

  • Corrosion Inhibition in Steel : Benzimidazole derivatives, including compounds related to 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid, have been synthesized and tested as corrosion inhibitors for mild steel in acidic solutions. These compounds showed increased efficiency with rising concentrations (M. Yadav et al., 2013).

Antimicrobial and Antifungal Activities

  • Novel Antifungal Compounds : A series of novel triazolylindole derivatives have been synthesized and evaluated for their antifungal activities. These findings are significant in the search for new antifungal agents (I. Singh & J. Vedi, 2014).
  • Antimicrobial Schiff Base Derivatives : Schiff base derivatives synthesized from p-amino benzoic acid have shown considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains (Vaibhav Sharma et al., 2016).

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation and optimization of these compounds could lead to the development of new therapeutic agents.

properties

IUPAC Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-11-9(13-12-6)7-2-4-8(5-3-7)10(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLKYLOSXMVJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid

CAS RN

1340352-96-6
Record name 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Vergani, G Sandrone, M Marchini… - Journal of Medicinal …, 2019 - ACS Publications
Histone deacetylase 6 (HDAC6) is a peculiar HDAC isoform whose expression and functional alterations have been correlated with a variety of pathologies such as autoimmune …
Number of citations: 35 pubs.acs.org

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